molecular formula C18H20N4O3S2 B12244768 4-Methanesulfonyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

4-Methanesulfonyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

Cat. No.: B12244768
M. Wt: 404.5 g/mol
InChI Key: ZFHIFFPHAAXRQQ-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-Methanesulfonyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonyl-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific research applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

4-methylsulfonyl-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H20N4O3S2/c1-27(23,24)15-5-2-4-14-16(15)21-18(26-14)22-10-6-13(7-11-22)12-25-17-19-8-3-9-20-17/h2-5,8-9,13H,6-7,10-12H2,1H3

InChI Key

ZFHIFFPHAAXRQQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)COC4=NC=CC=N4

Origin of Product

United States

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